(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride
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Overview
Description
(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached via a methylamine linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyridazine ring, followed by chlorination at the 6th position. The piperidine ring is then introduced through a nucleophilic substitution reaction, and the final product is obtained by reacting with methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridazine compounds .
Scientific Research Applications
(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid and 6-chloro-pyridazine-3-amine share structural similarities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 4-methylpiperidine are structurally related.
Uniqueness
(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride is unique due to its specific substitution pattern and the presence of both pyridazine and piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1185309-61-8 |
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Molecular Formula |
C10H16Cl2N4 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
6-chloro-N-(piperidin-4-ylmethyl)pyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-9-1-2-10(15-14-9)13-7-8-3-5-12-6-4-8;/h1-2,8,12H,3-7H2,(H,13,15);1H |
InChI Key |
IYLBVGMGUGXILD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=NN=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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